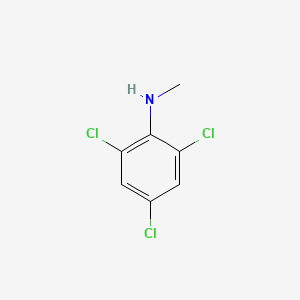

2,4,6-Trichloro-N-methylaniline

Description

Contextualization within Halogenated Aromatic Amines Research

Halogenated aromatic amines are a broad class of compounds utilized as intermediates in the synthesis of a wide array of products, including dyes, pigments, pharmaceuticals, and agrochemicals. nih.govontosight.ai The presence of halogen substituents on the aromatic ring significantly influences the chemical and physical properties of these amines, making them versatile building blocks in organic synthesis. acs.orgacs.org Research into these compounds often focuses on their synthesis, reactivity, and potential applications. rsc.orgresearchgate.net

2,4,6-Trichloro-N-methylaniline is a specific example within this class, and its study contributes to the broader understanding of how polychlorination affects the reactivity and properties of N-methylated anilines. The synthesis of such compounds can be achieved through various methods, including the direct chlorination of anilines. guidechem.comwikipedia.org The amino group is a strong activating group, directing chlorination to the ortho and para positions, making the synthesis of 2,4,6-trichloroaniline (B165571) from aniline (B41778) a straightforward process. guidechem.com

The study of halogenated aromatic amines also extends to their environmental presence and biotransformation. nih.govacs.org The stability of many halogenated compounds can lead to their persistence in the environment, prompting research into their microbial degradation pathways. nih.gov

Significance of the Methylamino Group in Aromatic Systems

The methylamino group (-NHCH3) is a key functional group that significantly modifies the electronic properties and reactivity of the aromatic ring to which it is attached. goong.com As an electron-donating group, it activates the aromatic ring, making it more susceptible to electrophilic substitution reactions. numberanalytics.com This activating effect is crucial in many synthetic applications.

The presence of the methyl group on the nitrogen atom also has important implications for the compound's biological activity and metabolism. nih.govontosight.ai N-methylation is a known metabolic pathway for primary arylamines and can influence how these compounds interact with biological systems. nih.gov Research has shown that N-methylated arylamines can be substrates for certain enzymes, which may not act on the corresponding primary amines. nih.gov This highlights the importance of the methylamino group in determining the potential biochemical fate of these molecules.

Furthermore, the N-H bond in the methylamino group can participate in hydrogen bonding, which can influence the compound's physical properties and intermolecular interactions. researchgate.net

Evolution of Research Trends for N-Methylated Chlorinated Anilines

Research interest in N-methylated chlorinated anilines has evolved, driven by their utility in various fields and a growing awareness of their environmental and biological implications. nih.govhdinresearch.com Initially, much of the focus was on their synthesis and application as intermediates in the chemical industry, particularly for dyes and pesticides. nih.govnih.gov

More recently, research has expanded to include detailed studies of their photophysical and photochemical properties. For instance, investigations into the excited state reactivity of N-methylated chloroanilines have provided insights into their photodegradation pathways. rug.nl These studies are crucial for understanding the environmental fate of these compounds.

There is also a growing body of research on the biotransformation and metabolic pathways of N-methylated anilines. nih.govnih.gov Understanding how these compounds are processed by microorganisms and in vivo is essential for assessing their environmental impact. acs.org The development of advanced analytical techniques has facilitated the identification of metabolites and the elucidation of complex degradation pathways. acs.orgontosight.ai

The synthesis of N-methylated anilines and their derivatives continues to be an active area of research, with a focus on developing more efficient and selective catalytic methods. mdpi.com This includes exploring novel catalysts and reaction conditions to improve yields and reduce byproducts.

Data Tables

Table 1: Physicochemical Properties of 2,4,6-Trichloroaniline

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H4Cl3N | wikipedia.org |

| Molar Mass | 196.46 g·mol−1 | wikipedia.org |

| Appearance | Long needles or fine, light purple fibers | wikipedia.org |

| Melting Point | 78.5 °C | wikipedia.org |

| Boiling Point | 262 °C | wikipedia.org |

| Water Solubility | 40 mg/L | wikipedia.org |

Table 2: Related Chlorinated Aniline Compounds and their CAS Numbers

| Compound Name | CAS Number | Reference |

|---|---|---|

| o-Chloroaniline | 95-51-2 | nih.gov |

| m-Chloroaniline | 108-42-9 | nih.gov |

| p-Chloroaniline | 106-47-8 | nih.gov |

Structure

3D Structure

Properties

CAS No. |

35114-02-4 |

|---|---|

Molecular Formula |

C7H6Cl3N |

Molecular Weight |

210.5 g/mol |

IUPAC Name |

2,4,6-trichloro-N-methylaniline |

InChI |

InChI=1S/C7H6Cl3N/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,11H,1H3 |

InChI Key |

QHXFGOIOVYTMHQ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=C(C=C1Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2,4,6 Trichloro N Methylaniline

Established Synthetic Pathways for N-Methylated Chlorinated Anilines

The preparation of 2,4,6-Trichloro-N-methylaniline can be approached through several established synthetic routes. These methods primarily involve either the direct methylation of a pre-chlorinated aniline (B41778) or the chlorination of an N-methylated aniline derivative.

Direct N-Methylation Strategies for 2,4,6-Trichloroaniline (B165571)

One of the most direct methods for synthesizing this compound is the N-methylation of 2,4,6-trichloroaniline. This precursor, 2,4,6-trichloroaniline, can be synthesized through the chlorination of aniline. A common laboratory-scale preparation involves dissolving dry aniline in dry carbon tetrachloride and treating it with dry chlorine gas at a low temperature, around -10 °C, to precipitate 2,4,6-trichloroaniline. prepchem.comwikipedia.org Industrially, this chlorination can be achieved using chlorine in the presence of anhydrous hydrochloric acid in a suitable solvent. nih.gov Another approach involves the use of sulfuryl chloride as the chlorinating agent in a solvent like chlorobenzene (B131634), often in the presence of hydrogen chloride gas at elevated temperatures (e.g., 90-110 °C). google.com More recently, N-chloro reagents like N-chlorosuccinimide (NCS) have been employed for the regioselective trichlorination of aniline, offering a potentially safer alternative to chlorine gas. google.comresearchgate.net

Once 2,4,6-trichloroaniline is obtained, the subsequent N-methylation can be performed using various methylating agents. Dimethyl carbonate (DMC) is considered a green and inexpensive methylating reagent. mit.edu The N-methylation of anilines with DMC can be carried out in the presence of zeolite catalysts, often requiring an autoclave to manage the pressure generated from the reaction and to exceed the boiling point of DMC. mit.edu Methanol (B129727) also serves as a C1 source for N-methylation, often catalyzed by transition metal complexes, such as those based on ruthenium or nickel, under basic conditions. rsc.orgnih.gov For instance, a ruthenium(II)-pincer complex has been shown to be effective for the N-methylation of various anilines with methanol. nih.gov Similarly, heterogeneous Ni catalysts have been developed for the selective mono-N-methylation of amines using methanol. rsc.org

Another approach to N-methylation involves the use of CO2 and H2 over a cobalt catalyst, promoted by alcohol. rsc.org Furthermore, N-methylation of anilines can be achieved with alcohols catalyzed by nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes. nih.gov In some cases, the reaction can proceed without a catalyst, such as the noncatalytic mono-N-methylation of aniline in supercritical methanol at high temperatures and pressures. rsc.org

Regioselective Chlorination of N-Methylaniline Derivatives

An alternative strategy involves the regioselective chlorination of N-methylaniline. This approach starts with the N-methylation of aniline to produce N-methylaniline. The N-methylation of aniline itself can be achieved through various methods, including the use of methanol over heterogeneous catalysts or with dimethyl carbonate. mit.edursc.org

Following the formation of N-methylaniline, the subsequent step is the regioselective chlorination to introduce three chlorine atoms at the 2, 4, and 6 positions. Direct chlorination of unprotected anilines can be challenging due to the high reactivity of the amino group, which can lead to side reactions and the formation of undesired products like aniline black. prepchem.combeilstein-journals.org However, methods using copper(II) chloride in ionic liquids have been developed for the regioselective chlorination of anilines under mild conditions, offering a potential route to the desired product. beilstein-journals.orgnih.gov The use of ionic liquids as solvents can lead to high conversions at lower temperatures compared to aqueous systems and without the need for additional reagents like oxygen or gaseous HCl. beilstein-journals.orgnih.gov

Novel Synthetic Routes for this compound

Research into novel synthetic methods continues to seek more efficient, selective, and environmentally friendly routes. One such area of exploration involves the use of specific catalytic systems to control the regioselectivity of chlorination. While not explicitly detailed for this compound in the provided context, the principles of using advanced catalysts to direct the halogenation of substituted anilines are a promising avenue for future research. The development of catalysts that can selectively chlorinate the 2, 4, and 6 positions of N-methylaniline in a single step would represent a significant advancement.

Reaction Conditions and Catalytic Systems in Synthesis

The efficiency, selectivity, and yield of the synthesis of this compound are highly dependent on the reaction conditions and the catalytic systems employed.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent plays a crucial role in both the chlorination and N-methylation steps. In the chlorination of aniline, non-polar solvents like carbon tetrachloride are used to facilitate the reaction with gaseous chlorine. prepchem.com For chlorination with sulfuryl chloride, chlorobenzene or o-dichlorobenzene are effective solvents. google.com The use of ionic liquids in copper(II) chloride-mediated chlorination has been shown to significantly improve reaction outcomes. beilstein-journals.orgnih.gov

In N-methylation reactions, the polarity of the solvent can have a pronounced effect. For instance, in the N-methylation of anilines using alkyl methyl carbonates over Y Faujasites, the reaction rate decreases significantly as the solvent polarity increases from xylene to triglyme, and the reaction does not proceed at all in highly polar solvents like DMF. unive.it This is attributed to the competitive adsorption of the solvent and the substrate onto the catalytic sites. unive.it The solvolysis of related compounds has also been shown to be sensitive to solvent nucleophilicity and ionizing power. mdpi.com

Influence of Temperature and Pressure on Yields

Temperature and pressure are critical parameters that must be carefully controlled to optimize the synthesis of this compound. In the chlorination of aniline with gaseous chlorine, a low temperature of -10 °C is maintained to prevent the formation of byproducts. prepchem.com Conversely, chlorination with sulfuryl chloride is typically carried out at elevated temperatures, such as 90-110 °C, and may involve a subsequent heat treatment at 130 °C. google.com

For N-methylation reactions, the temperature can significantly influence both the reaction rate and the product distribution. In the vapor-phase alkylation of aniline with methanol, increasing the reaction temperature generally leads to higher aniline conversion. However, it can also affect selectivity, with higher temperatures sometimes favoring the formation of N,N-dimethylaniline over the desired N-methylaniline. researchgate.net For instance, in the N-methylation of 4-chloroaniline (B138754) with dimethyl carbonate in a continuous flow system, the best yield of the N-methylated product was obtained at 250 °C. mit.edu

Pressure is another important factor, particularly in reactions involving gaseous reagents or byproducts. The N-methylation of anilines with dimethyl carbonate often requires a pressurized system, such as an autoclave, to operate at temperatures above the boiling point of DMC and to contain the CO2 generated during the reaction. mit.edu Similarly, N-methylation using CO2 and H2 is conducted under high pressure. rsc.org

Interactive Data Tables

Table 1: N-Methylation of Anilines with Dimethyl Carbonate (DMC) in a Continuous Flow System mit.edu

| Entry | Substrate | Temperature (°C) | Residence Time (min) | Product | Yield (%) |

| 1 | 4-Chloroaniline | 90 | 12 | N-methyl-4-chloroaniline | 0 |

| 2 | 4-Chloroaniline | 150 | 12 | N-methyl-4-chloroaniline | Trace |

| 3 | 4-Chloroaniline | 200 | 12 | N-methyl-4-chloroaniline | Some Formation |

| 4 | 4-Chloroaniline | 250 | 12 | N-methyl-4-chloroaniline | 88 |

| 5 | 4-Chloroaniline | 250 | 8 | N-methyl-4-chloroaniline | Decreased |

| 6 | 4-Chloroaniline | 250 | 15 | N-methyl-4-chloroaniline | Decreased |

| 7 | 4-Chloroaniline | 250 | 20 | N-methyl-4-chloroaniline | Decreased (Trace N,N-dimethylaniline observed) |

Table 2: Chlorination of 2-Methylaniline with CuCl₂ beilstein-journals.orgnih.gov

| Entry | Solvent | Temperature (°C) | Time (h) | Additives | Conversion (%) |

| 1 | 36% aq. HCl | 60 | 3 | O₂, gaseous HCl | Good |

| 2 | 36% aq. HCl | 60 | 3 | None | 0 |

| 3 | 36% aq. HCl | 60 | 3 | O₂ | 10 |

| 4 | Ionic Liquid | Lower than aq. | Several | None | ~90 |

Role of Specific Catalysts and Reagents

The selection of catalysts and reagents is pivotal in directing the course of the synthesis and achieving high yields of the desired product. In the context of preparing this compound, specific reagents play crucial roles in both the chlorination of the aromatic ring and the subsequent N-methylation.

N-chlorosuccinimide (NCS):

N-chlorosuccinimide (NCS) is a versatile and convenient reagent for the chlorination of aromatic compounds, including anilines. google.com The synthesis of the precursor, 2,4,6-trichloroaniline, can be effectively accomplished by reacting aniline with three equivalents of NCS. google.com This method offers an alternative to using hazardous reagents like chlorine gas or sulfuryl chloride. google.com The reaction typically proceeds by the electrophilic substitution of chlorine onto the aniline ring at the ortho and para positions, which are activated by the amino group. One equivalent of NCS leads to monochlorination at the 2- or 4-position, the second equivalent chlorinates the remaining activated position, and the final equivalent introduces the third chlorine atom at the 6-position. google.com

CFBSA (N-chloro-N-fluorobenzenesulfonylamine):

Yield Enhancement and Purity Considerations in Preparative Chemistry

Maximizing the yield and ensuring the high purity of this compound are critical aspects of its preparative chemistry. This involves strategic optimization of reaction conditions, effective purification techniques, and mitigation of by-product formation.

Strategies for Maximizing Product Yields

Several strategies can be employed to enhance the yield of this compound. In the initial chlorination step to form 2,4,6-trichloroaniline, careful control of the reaction temperature is crucial. For instance, when using chlorine gas in carbon tetrachloride, maintaining a low temperature of around -10 °C is necessary to prevent the formation of undesired by-products like aniline black. prepchem.com The use of an inert solvent is also important to ensure a clean reaction.

For the subsequent N-methylation step, which is often carried out using methylating agents like dimethyl sulfate (B86663) or methyl iodide, the choice of base and solvent can significantly impact the yield. The use of a strong base is typically required to deprotonate the aniline nitrogen, making it more nucleophilic for the reaction with the methylating agent.

Furthermore, in N-alkylation reactions of anilines, the use of a slight excess of the substrate can sometimes lead to an increased yield of the desired product. In some visible-light-induced N-alkylation reactions, for example, a modest excess of the aniline derivative has been shown to improve the isolated yield.

Purification Techniques and Their Efficacy

The purification of this compound is essential to remove unreacted starting materials, catalysts, and by-products. Common purification techniques include:

Recrystallization: This is a widely used method for purifying solid organic compounds. For the precursor, 2,4,6-trichloroaniline, recrystallization from alcohol is a common practice to obtain a pure crystalline product. prepchem.com

Chromatography: Column chromatography is a highly effective method for separating compounds with different polarities. For N-methylated anilines, purification by chromatography on silica (B1680970) gel is a standard procedure. nih.gov A patent describing the synthesis of 2,4,6-trichloroaniline using NCS mentions dissolving the crude product in diethyl ether, washing with water and brine, treating with activated carbon (Darco G-60), and filtering through diatomaceous earth to remove colored impurities. google.com

Sublimation: For compounds with a suitable vapor pressure, sublimation can be an effective purification technique. A patent for the preparation of 2,4,6-trichloroaniline describes sublimation of the crude product to obtain a highly pure final product. google.com

The efficacy of these techniques depends on the physical and chemical properties of the target compound and its impurities. A combination of these methods may be necessary to achieve the desired level of purity.

Formation and Mitigation of By-products

The formation of by-products is a common challenge in the synthesis of this compound. In the chlorination of aniline, over-chlorination can lead to the formation of tetrachloroanilines and other polychlorinated species. The use of stoichiometric amounts of the chlorinating agent and careful control of reaction conditions can help to minimize these by-products. As mentioned earlier, the formation of aniline black can be a significant issue if the reaction is not carried out under anhydrous conditions and at a low temperature. prepchem.com

During the N-methylation step, a common by-product is the corresponding N,N-dimethylated aniline, resulting from double methylation. The selectivity towards mono-N-methylation can often be controlled by adjusting the stoichiometry of the methylating agent and the reaction time. The use of specific catalytic systems, such as certain zeolites with dimethyl carbonate as the methylating agent, has been shown to afford high selectivity for mono-N-methylation of anilines. unive.it

Mitigation of by-products often involves a combination of optimizing the reaction conditions to suppress their formation and employing effective purification techniques to remove them from the final product.

Chemical Reactivity and Mechanistic Investigations of 2,4,6 Trichloro N Methylaniline

Electrophilic Aromatic Substitution Reactions on the Ring System

The reactivity of the benzene (B151609) ring in 2,4,6-Trichloro-N-methylaniline towards electrophiles is significantly influenced by the substituents present.

Understanding Steric and Electronic Influences of Substituents

The aromatic ring of this compound contains two types of substituents: a N-methylamino group (-NHCH3) and three chlorine atoms (-Cl). These groups exert opposing electronic effects and considerable steric hindrance.

Steric Effects : The presence of chlorine atoms at both positions ortho to the N-methylamino group (positions 2 and 6) creates significant steric hindrance. This bulkiness impedes the approach of electrophiles to the adjacent carbon atoms and can also influence the conformation of the N-methylamino group, potentially affecting its resonance donation.

| Substituent | Electronic Effect | Directing Influence |

| -NHCH3 | Activating (Resonance) | Ortho, Para |

| -Cl | Deactivating (Inductive) | Ortho, Para |

Regioselectivity and Reaction Pathways

In electrophilic aromatic substitution, the regioselectivity is determined by the directing influence of the substituents. The N-methylamino group directs incoming electrophiles to the ortho and para positions. However, in this compound, these positions are already substituted with chlorine atoms.

Therefore, any further electrophilic substitution would be directed to the remaining open positions: C3 and C5. These positions are meta to the strongly activating -NHCH3 group. Electrophilic attack at the meta position is generally disfavored for activated rings. Furthermore, the ring is heavily deactivated by the three chlorine atoms. Consequently, electrophilic aromatic substitution on this compound is expected to be extremely difficult and require harsh reaction conditions. If a reaction were to occur, it would likely yield a mixture of the 3- and 5-substituted products, though yields would be anticipated to be low. Standard reactions like Friedel-Crafts alkylation and acylation are unlikely to proceed due to the deactivation of the ring and potential complexation of the Lewis acid catalyst with the nitrogen atom. libretexts.orglibretexts.org

Nucleophilic Reactions at the Nitrogen Center

The nitrogen atom of the N-methylamino group possesses a lone pair of electrons, making it a nucleophilic center capable of reacting with various electrophiles.

N-Dealkylation Mechanisms and Products

N-dealkylation is a crucial transformation, particularly in the context of drug metabolism, often catalyzed by enzymes like cytochrome P450. acs.org The process involves the removal of an alkyl group from a nitrogen atom. For this compound, this would involve the cleavage of the N-methyl bond.

Two primary mechanisms are proposed for N-dealkylation:

Hydrogen Atom Transfer (HAT) : An oxidizing species abstracts a hydrogen atom from the N-methyl group, forming a radical intermediate. This is followed by further oxidation to an iminium ion, which is then hydrolyzed to yield the secondary amine (2,4,6-trichloroaniline) and formaldehyde (B43269). ku.edu

Single Electron Transfer (SET) : The nitrogen atom donates an electron to the oxidant, forming a radical cation. Subsequent deprotonation of the alpha-carbon leads to the same iminium ion intermediate as in the HAT pathway, which then hydrolyzes. ku.edu

Theoretical studies on similar molecules like N-cyclopropyl-N-methylaniline suggest that the reaction environment can influence which pathway is preferred. rsc.org In either case, the N-demethylation of this compound would yield 2,4,6-trichloroaniline (B165571) and formaldehyde as the primary products.

Functionalization of the N-Methylamino Group (e.g., acylation, alkylation)

The nucleophilic nitrogen of the N-methylamino group can readily react with electrophilic reagents. ncert.nic.in

Acylation : Reaction with acylating agents such as acid chlorides or anhydrides results in the formation of an amide. For instance, the reaction of this compound with acetyl chloride would produce N-acetyl-2,4,6-trichloro-N-methylaniline. This reaction is typically carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. ncert.nic.in

Alkylation : Reaction with alkyl halides can lead to the formation of a tertiary amine. However, as a secondary amine, this compound can be further alkylated to form a quaternary ammonium (B1175870) salt. The introduction of additional alkyl groups is subject to steric hindrance from the existing substituents.

Reactivity of Chlorine Atoms on the Aromatic Ring

The displacement of chlorine atoms on the aromatic ring would proceed via a nucleophilic aromatic substitution (SₙAr) mechanism. The feasibility of SₙAr reactions depends heavily on the electronic nature of the aromatic ring and the position of the leaving group relative to electron-withdrawing substituents.

For an SₙAr reaction to be facile, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. psu.edu These EWGs stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.

In this compound, the chlorine atoms are the leaving groups. The ring is substituted with two other chlorine atoms (which are weakly deactivating) and an N-methylamino group. The N-methylamino group is an electron-donating group by resonance, which destabilizes the Meisenheimer complex required for nucleophilic substitution. This deactivates the ring towards SₙAr. Although the chlorine atoms themselves are electron-withdrawing, their effect is not strong enough to sufficiently activate the ring for easy substitution by common nucleophiles. Therefore, the chlorine atoms in this compound are generally unreactive towards nucleophilic aromatic substitution under standard conditions. More forcing conditions or the use of specific catalysts, such as in certain cross-coupling reactions, would be necessary to achieve substitution at these positions. nih.gov

Nucleophilic Aromatic Substitution Potential

The presence of three electron-withdrawing chlorine atoms on the benzene ring of this compound, positioned ortho and para to the N-methylamino group, significantly influences its potential for nucleophilic aromatic substitution (SNA r) reactions. While the N-methylamino group is an activating group, the strong inductive effect of the chlorine atoms deactivates the ring towards electrophilic attack and, conversely, activates it towards nucleophilic attack.

Aryl halides with electron-withdrawing substituents are known to undergo nucleophilic aromatic substitution. nih.gov For these reactions to occur, the aromatic ring typically requires an electron-withdrawing substituent, such as a nitro group or, in this case, multiple chlorine atoms, positioned ortho or para to the leaving group. nih.gov This positioning allows for the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, through resonance. nih.gov

Reductive Dehalogenation Pathways

Reductive dehalogenation is a significant degradation pathway for halogenated aromatic compounds, particularly under anaerobic conditions. nih.gov For the related compound, 2,4,6-trichloroaniline, anaerobic degradation has been observed to proceed via reductive dehalogenation, yielding 2,4- and 2,6-dichloroaniline (B118687) in equimolar amounts. zenodo.org This suggests that the removal of a chlorine atom from the para position is a primary step in the degradation process.

While specific studies on the reductive dehalogenation of this compound are scarce, it is reasonable to infer a similar pathway. The mechanism likely involves the transfer of electrons to the aromatic ring, leading to the cleavage of a carbon-chlorine bond and its replacement with a carbon-hydrogen bond. The rate and extent of dehalogenation would depend on the specific reaction conditions, including the nature of the reducing agent and the reaction medium.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound is of interest due to its relevance in environmental fate and potential synthetic applications.

The electrochemical oxidation of the related compounds 4-chloroaniline (B138754), 2,4-dichloroaniline, and 2,4,6-trichloroaniline has been investigated. researchgate.net In the case of 2,4,6-trichloroaniline, oxidation in acetonitrile (B52724) solution does not lead to further chlorination, as the ejected chloride ion is oxidized to chlorine. researchgate.net The primary oxidation products of chloroanilines are often dimers, such as substituted 4-aminodiphenylamines. researchgate.net It is plausible that the oxidation of this compound would follow a similar pattern, potentially leading to the formation of N,N'-dimethylated and chlorinated diphenylamine (B1679370) derivatives.

The reduction of the nitro group in 2,4,6-trichloronitrobenzene (B101851) is a common method for the synthesis of 2,4,6-trichloroaniline. nist.gov Further reduction of the chloro-substituents in this compound would likely proceed via reductive dehalogenation, as discussed in the previous section.

Advanced Spectroscopic Characterization for Structural Elucidation of 2,4,6 Trichloro N Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms within the 2,4,6-Trichloro-N-methylaniline molecule can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the N-methyl protons. Due to the symmetrical substitution pattern of the benzene (B151609) ring, the two aromatic protons at positions 3 and 5 are chemically equivalent and are expected to appear as a singlet. The electron-withdrawing nature of the three chlorine atoms and the nitrogen atom would deshield these protons, causing their signal to appear at a downfield chemical shift, likely in the range of δ 7.0-7.5 ppm.

The N-methyl group protons are expected to produce a singlet in the upfield region of the spectrum, typically around δ 2.8-3.0 ppm. The integration of these signals would correspond to a 2:3 ratio, representing the two aromatic protons and the three methyl protons, respectively. The broadness of the N-H proton signal, if observable, would be dependent on factors such as solvent and concentration. In some cases, this signal can be a broad singlet.

For comparison, the ¹H NMR spectrum of the related compound, 2,4,6-trichloroaniline (B165571), shows a singlet for the two aromatic protons at approximately 7.18 ppm and a broad signal for the amino protons around 4.42 ppm when measured in CDCl₃. wikipedia.orgchemicalbook.com The introduction of a methyl group on the nitrogen in this compound would primarily affect the chemical shift of the protons on the adjacent methyl group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H (C3-H, C5-H) | 7.0 - 7.5 | Singlet | 2H |

| N-Methyl H (N-CH₃) | 2.8 - 3.0 | Singlet | 3H |

| N-H | Variable | Broad Singlet | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum of this compound will provide information on the different carbon environments within the molecule. Due to the symmetry, four distinct signals are expected in the aromatic region, corresponding to the carbon atoms at positions 1, 2/6, 3/5, and 4. The carbon atom attached to the nitrogen (C1) would appear at a specific chemical shift, influenced by the amino group. The carbons bearing the chlorine atoms (C2, C4, C6) would be significantly downfield due to the halogen's deshielding effect. The two unsubstituted aromatic carbons (C3, C5) would appear as a single peak. The N-methyl carbon will give a signal in the aliphatic region of the spectrum.

Based on data for 2,4,6-trichloroaniline, the aromatic carbon signals appear in the range of approximately 119 to 142 ppm. chemicalbook.comnih.gov The introduction of the N-methyl group is expected to cause a slight shift in the positions of the aromatic carbon signals and introduce a new signal for the methyl carbon.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (C-N) | 140 - 145 |

| C2, C6 (C-Cl) | 125 - 130 |

| C3, C5 (C-H) | 128 - 132 |

| C4 (C-Cl) | 120 - 125 |

| N-CH₃ | 30 - 35 |

Advanced Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HSQC)

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. In this case, since the aromatic protons are expected to be a singlet, no cross-peaks would be observed in the aromatic region. Similarly, the N-methyl and N-H protons, being singlets, would not show correlations unless there is observable coupling between them, which is often suppressed by quadrupole broadening or exchange.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): These experiments establish correlations between protons and the carbons to which they are directly attached. An HSQC spectrum of this compound would show a cross-peak connecting the aromatic proton signal (δ ~7.0-7.5) to the corresponding carbon signal (δ ~128-132). Another cross-peak would correlate the N-methyl proton signal (δ ~2.8-3.0) with the N-methyl carbon signal (δ ~30-35). This would definitively confirm the assignments made from the 1D spectra.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H group, C-H bonds, C=C aromatic stretching, C-N stretching, and C-Cl stretching vibrations.

The N-H stretching vibration is anticipated to appear as a single, relatively sharp band in the region of 3400-3450 cm⁻¹, characteristic of a secondary amine. The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl group will be seen just below 3000 cm⁻¹. Aromatic C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration for aromatic amines is usually found in the 1250-1350 cm⁻¹ range. The strong C-Cl stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹. For instance, studies on N-benzylaniline have identified key vibrational frequencies which can be compared to understand the spectra of related compounds. nih.gov

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3400 - 3450 | Medium |

| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

Raman Spectroscopy (FT-Raman)

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also exhibit bands corresponding to the various vibrational modes of the molecule. Often, vibrations that are weak in the FT-IR spectrum are strong in the Raman spectrum, and vice versa.

The symmetric vibrations of the molecule, such as the aromatic ring breathing mode, are typically strong and well-defined in the Raman spectrum. The C-Cl symmetric stretching vibrations would also be expected to give rise to intense Raman signals. The N-H and C-H stretching vibrations will also be present. A kinetic study of the oxidation of N-methylaniline has been conducted using Raman spectroscopy, demonstrating its utility in studying aniline (B41778) derivatives. rsc.org Furthermore, a combined FT-IR and FT-Raman study on 4-chloro-N-methylaniline provides a basis for the vibrational analysis of halogenated N-methylanilines. nist.gov

Table 4: Predicted FT-Raman Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic Ring Breathing | ~1000 | Strong |

| Symmetric C-Cl Stretch | 600 - 700 | Strong |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=C Stretch | 1550 - 1600 | Strong |

Normal Coordinate Analysis for Vibrational Assignments

Normal Coordinate Analysis (NCA) serves as a powerful theoretical tool for the detailed assignment of vibrational modes observed in the infrared (IR) and Raman spectra of this compound. researchgate.netias.ac.in By employing Wilson's FG matrix method, a complete set of internal coordinates is defined for the molecule, encompassing bond stretches, angle bends, and torsional motions. ias.ac.in Computational methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)), are utilized to calculate the theoretical vibrational frequencies. researchgate.net

The force field for the molecule is refined by systematically adjusting the force constants to achieve the best possible agreement between the calculated and experimentally observed vibrational frequencies. This process allows for a definitive assignment of each spectral band to a specific molecular motion. For this compound, key vibrational modes include the N-H and C-H stretching vibrations, the aromatic C-C stretching modes, C-N stretching, C-Cl stretching, and various in-plane and out-of-plane bending and torsional modes. The potential energy distribution (PED) is then calculated to quantify the contribution of each internal coordinate to the normal modes, ensuring a precise and unambiguous assignment of the vibrational spectrum. ias.ac.in

Table 1: Predicted Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3350-3450 | Stretching of the N-H bond in the methylamino group. |

| C-H (Aromatic) Stretch | 3000-3100 | Stretching of the C-H bonds on the phenyl ring. researchgate.net |

| C-H (Methyl) Stretch | 2850-2960 | Symmetric and asymmetric stretching of the C-H bonds in the methyl group. |

| C=C (Aromatic) Stretch | 1450-1600 | Stretching vibrations within the aromatic ring. |

| N-H Bend | 1500-1550 | In-plane bending of the N-H bond. |

| C-N Stretch | 1250-1350 | Stretching of the bond between the aromatic ring and the nitrogen atom. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound. The UV-Vis spectrum is anticipated to exhibit absorption bands characteristic of a substituted aniline. The primary chromophore is the benzene ring, with the amino group and chlorine atoms acting as auxochromes, influencing the position and intensity of the absorption maxima (λmax).

The electronic transitions are typically of the π → π* type within the aromatic ring. The presence of the electron-donating methylamino group and the electron-withdrawing chlorine atoms will cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. The solvent used for analysis can also influence the spectrum due to solvatochromic effects. A detailed analysis of the UV-Vis spectrum, often complemented by theoretical calculations, allows for the characterization of the electronic structure and conjugation within the molecule.

Table 2: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λmax (nm) | Electronic Transition |

|---|---|---|

| Ethanol | ~240-250 | π → π* |

Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of the elemental composition of this compound. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the molecular formula. For this compound (C₇H₆Cl₃N), the expected exact mass can be calculated. The presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak cluster, with relative intensities corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This distinctive pattern serves as a definitive indicator of the number of chlorine atoms in the molecule.

Fragmentation Pattern Analysis

The electron ionization (EI) mass spectrum of this compound reveals its fragmentation pattern, which provides valuable structural information. The molecular ion ([M]⁺) is expected to be observed, and its fragmentation will follow predictable pathways for substituted anilines and chlorinated aromatic compounds.

Key fragmentation steps would likely involve:

Loss of a methyl group: Formation of a [M-CH₃]⁺ fragment.

Loss of a chlorine atom: Formation of a [M-Cl]⁺ fragment.

Successive loss of chlorine atoms: Leading to fragments with fewer chlorine atoms.

Formation of characteristic aromatic fragments: Such as the trichlorophenyl cation.

The analysis of these fragment ions and their relative abundances allows for the confirmation of the connectivity of the atoms within the molecule.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Formula |

|---|---|---|

| 209/211/213/215 | [M]⁺ | [C₇H₆³⁵Cl₃N]⁺, etc. |

| 194/196/198/200 | [M-CH₃]⁺ | [C₆H₃³⁵Cl₃N]⁺, etc. |

X-ray Crystallography for Solid-State Structure Determination

Crystal Growth and Quality Assessment

X-ray crystallography provides the most definitive three-dimensional structural information for this compound in the solid state. The initial and most critical step in this analysis is the growth of high-quality single crystals. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. A range of solvents should be screened to find conditions that promote slow, well-ordered crystal growth.

Once crystals are obtained, their quality must be assessed. This is done by examining them under a polarizing microscope for uniform extinction, which indicates a single, well-ordered crystalline lattice. The size and shape of the crystal are also important factors for successful data collection. A suitable crystal is then mounted on a goniometer head for diffraction experiments. The quality of the diffraction pattern, characterized by sharp, well-defined reflections extending to a high resolution, is the ultimate measure of crystal quality.

A successful X-ray crystallographic analysis will yield precise bond lengths, bond angles, and torsional angles, as well as information about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding.

Unit Cell Parameters and Space Group Determination

Detailed experimental data from single-crystal X-ray diffraction studies, including lattice parameters (a, b, c, α, β, γ), crystal system, and space group for this compound are not available in the reviewed scientific literature.

Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

A definitive analysis of the molecular conformation, including bond lengths, bond angles, and torsional angles, as determined by X-ray crystallography, is not available. Consequently, a detailed, evidence-based discussion of specific intermolecular interactions such as hydrogen or halogen bonding within the crystal lattice of this compound cannot be provided.

Hirshfeld Surface Analysis and Crystal Packing

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice, derived from crystallographic data. nih.govnih.gov Without the foundational crystal structure data for this compound, a Hirshfeld surface analysis and a subsequent detailed description of its crystal packing are not possible.

Computational Chemistry and Quantum Mechanical Studies of 2,4,6 Trichloro N Methylaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is determining the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For 2,4,6-Trichloro-N-methylaniline, this would involve mapping the potential energy surface as the N-methyl group rotates relative to the phenyl ring to identify the most stable conformer.

No specific optimized geometrical parameters or conformational analysis studies for this compound were found in the available literature.

Electronic Structure and Molecular Orbital Theory (e.g., HOMO-LUMO Gap, Orbital Energies)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Key to understanding a molecule's reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests a more reactive molecule. researchgate.net

Specific HOMO-LUMO energy values and orbital diagrams for this compound are not available in the reviewed literature.

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the stretching, bending, and torsional motions of its atoms. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to provide a detailed assignment of the observed spectral bands. orientjchem.orgreddit.com This correlation is a powerful tool for confirming the structure of a synthesized compound. For this compound, such calculations would help assign the vibrational modes associated with the C-N stretching, N-H bending (if any residual), CH₃ group vibrations, and the characteristic vibrations of the trichlorinated benzene (B151609) ring.

No published studies containing calculated vibrational frequencies and their correlation with experimental spectra for this compound were identified.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. scienceopen.com It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net For this compound, an MEP map would reveal the electrostatic potential around the nitrogen atom, the methyl group, and the electron-withdrawing chlorine atoms.

No specific MEP map for this compound has been published in the available scientific literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. youtube.com This analysis quantifies hyperconjugative interactions, which are crucial for understanding molecular stability. The strength of these interactions is estimated using second-order perturbation theory. For this compound, NBO analysis would elucidate the interactions between the nitrogen lone pair, the phenyl ring's π-system, and the antibonding orbitals of the C-Cl bonds.

Specific NBO analysis detailing hyperconjugative interactions and stabilization energies for this compound is not present in the reviewed literature.

Ab Initio Methods and Higher-Level Quantum Chemical Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that are based on first principles, without the use of experimental data or empirical parameters. scienceopen.com These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense. They are often used as benchmarks for more approximate methods. Performing such high-level calculations on this compound would provide very accurate electronic energies and molecular properties.

A review of the literature did not yield any studies that employed ab initio methods like MP2 or CCSD(T) specifically for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on structural and electronic properties)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a compound with its biological activity or a particular chemical property. For this compound, a QSAR model could be developed to predict properties such as its potential toxicity, environmental persistence, or interaction with biological targets. The development of such a model involves the calculation of molecular descriptors, which are numerical representations of the molecule's structural and electronic properties.

Research on other fungicides and chlorinated aromatic compounds has demonstrated the utility of QSAR in predicting their environmental fate and toxicity. nih.govresearchgate.netresearchgate.netufv.br These studies often employ a range of descriptors calculated using computational chemistry software. For this compound, key descriptors would likely include:

Structural Descriptors: These describe the molecule's size, shape, and topology. Examples include molecular weight, molecular volume, surface area, and various topological indices that quantify molecular branching and connectivity.

Electronic Descriptors: These quantify the electronic distribution within the molecule. Important electronic descriptors include dipole moment, polarizability, and partial charges on individual atoms. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are typically used to compute these properties. The distribution of electron density, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, would be crucial for understanding its reactivity. plos.org

Hydrophobicity Descriptors: The octanol-water partition coefficient (logP) is a critical descriptor for assessing the environmental partitioning of a compound. It can be calculated using various computational methods.

A hypothetical QSAR model for this compound would be built by first calculating a wide array of these descriptors for a series of related chloroaniline compounds with known experimental data for a specific activity (e.g., toxicity to a particular organism). Statistical methods such as multiple linear regression (MLR) or machine learning algorithms like support vector machines (SVM) would then be used to find a mathematical equation that best correlates the descriptors with the activity. nih.govresearchgate.net

Table 1: Hypothetical Structural and Electronic Descriptors for QSAR Modeling of this compound

| Descriptor Type | Descriptor Name | Hypothetical Value | Significance in QSAR |

| Structural | Molecular Weight | 210.49 g/mol | Relates to the size and potential for bioaccumulation. |

| Molecular Volume | ~150-170 ų | Influences binding affinity to receptors and enzymes. | |

| Surface Area | ~180-200 Ų | Affects interactions with the surrounding environment. | |

| Electronic | Dipole Moment | ~2.0-3.0 Debye | Indicates the overall polarity of the molecule. |

| HOMO Energy | ~ -8.5 to -9.5 eV | Relates to the molecule's ability to donate electrons. | |

| LUMO Energy | ~ -0.5 to -1.5 eV | Relates to the molecule's ability to accept electrons. | |

| HOMO-LUMO Gap | ~7.0-9.0 eV | Indicator of chemical reactivity and stability. | |

| Hydrophobicity | logP | ~4.0-5.0 | Predicts partitioning between fatty tissues and water. |

Note: The values in this table are hypothetical and are presented to illustrate the types of data used in QSAR modeling. Actual values would require specific computational calculations.

Molecular Dynamics Simulations for Dynamic Properties

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. ulisboa.ptrsc.orgulisboa.ptnih.govresearchgate.net An MD simulation of this compound would involve numerically solving Newton's equations of motion for a system containing one or more molecules of the compound, typically in a solvent like water or a lipid bilayer to mimic a biological membrane. This would provide insights into its dynamic properties at an atomic level.

The simulation would require a force field, which is a set of parameters that defines the potential energy of the system as a function of the atomic coordinates. For an aromatic amine like this compound, a well-established force field such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or CHARMM (Chemistry at HARvard Macromolecular Mechanics) could be employed. ulisboa.pt

Key dynamic properties that could be investigated include:

Conformational Analysis: MD simulations can explore the different spatial arrangements (conformations) that the molecule can adopt due to the rotation around its single bonds, such as the C-N bond. This would reveal the most stable conformations and the energy barriers between them.

Membrane Permeability: To understand how this compound might cross biological membranes, MD simulations can be used to model its interaction with and diffusion across a lipid bilayer. This can provide a qualitative and sometimes quantitative measure of its potential to bioaccumulate.

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound in Water

| Property | Hypothetical Finding | Significance |

| Torsional Angle (C-C-N-C) | Predominantly planar with some out-of-plane fluctuations. | Determines the overall shape and steric hindrance of the molecule. |

| Radial Distribution Function (N-H...O) | A sharp peak at ~2.8-3.2 Å. | Indicates the presence and average distance of hydrogen bonds to water. |

| Diffusion Coefficient | ~0.5-1.0 x 10⁻⁵ cm²/s | Quantifies the mobility of the molecule in an aqueous environment. |

| Potential of Mean Force (across a lipid bilayer) | Energy barrier of ~8-12 kcal/mol | Provides an estimate of the energy required for the molecule to passively cross a cell membrane. |

Note: The values in this table are illustrative and represent the type of data that would be generated from an MD simulation.

Reaction Pathway and Transition State Analysis for Transformations

Understanding the chemical transformations of this compound, such as its degradation in the environment or its metabolism in organisms, requires an analysis of potential reaction pathways. Quantum mechanical methods, particularly Density Functional Theory (DFT), are well-suited for this purpose. These calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.orgacs.org

Potential transformations of this compound that could be studied include:

N-dealkylation: The removal of the methyl group from the nitrogen atom is a common metabolic pathway for N-alkylated amines. bohrium.comnih.govresearchgate.net Computational studies could elucidate the mechanism, which might involve oxidation of the methyl group followed by cleavage of the C-N bond.

Hydroxylation: The aromatic ring can be hydroxylated, a common step in the detoxification of aromatic compounds. DFT calculations can predict the most likely positions for hydroxylation by analyzing the electron density and the stability of the resulting intermediates.

Dechlorination: The removal of chlorine atoms is a key step in the degradation of many chlorinated pollutants. nih.govnih.govresearchgate.net Reaction pathway analysis could explore the feasibility of reductive or oxidative dechlorination mechanisms.

For each proposed reaction step, the geometry of the transition state would be located, and its energy calculated. The energy of the transition state relative to the reactants gives the activation energy, which is a key determinant of the reaction rate. By comparing the activation energies for different possible pathways, the most favorable transformation route can be predicted.

Table 3: Hypothetical Reaction Pathway Analysis for the N-demethylation of this compound

| Reaction Step | Reactant(s) | Product(s) | Transition State (TS) | Activation Energy (kcal/mol) |

| 1. Hydrogen Abstraction | This compound + •OH | 2,4,6-Trichloro-N-methyleneaniline radical + H₂O | TS1 | ~10-15 |

| 2. Water Addition | 2,4,6-Trichloro-N-methyleneaniline radical + H₂O | 2,4,6-Trichloro-N-(hydroxymethyl)aniline radical | TS2 | ~5-10 |

| 3. C-N Bond Cleavage | 2,4,6-Trichloro-N-(hydroxymethyl)aniline radical | 2,4,6-Trichloroaniline (B165571) + Formaldehyde (B43269) | TS3 | ~20-25 |

Note: This table presents a simplified, hypothetical pathway and associated energetic data for illustrative purposes. Actual reaction mechanisms can be more complex.

Advanced Applications in Organic and Materials Synthesis Involving 2,4,6 Trichloro N Methylaniline

Role as a Key Intermediate in Complex Molecule Synthesis

2,4,6-Trichloro-N-methylaniline serves as a foundational building block in the synthesis of more complex chemical structures. Its reactivity, influenced by the electron-withdrawing chlorine atoms and the N-methyl group, allows for its incorporation into a variety of organic molecules.

While specific pharmaceutical compounds directly synthesized from this compound are not widely documented in publicly available literature, it is recognized as an intermediate in the synthesis of pharmaceuticals. The structural motif of a substituted aniline (B41778) is common in many drug molecules. For context, the closely related compound, 2,4,6-trichloroaniline (B165571), is utilized in the synthesis of various therapeutic agents. It is plausible that this compound could be employed in similar synthetic pathways to introduce a chlorinated and N-methylated phenyl group into a larger drug scaffold, potentially influencing the compound's biological activity and pharmacokinetic properties.

The development of new agrochemicals often relies on the use of versatile chemical intermediates. This compound is considered a potential building block in this sector. The presence of chlorine atoms in the molecule can enhance the biological activity of the final product, a common strategy in the design of pesticides and herbicides. For instance, the related compound 2,4,6-trichloroaniline is a known intermediate in the manufacture of certain fungicides and herbicides. This suggests that this compound could be similarly used to create novel agrochemicals with specific desired properties.

The field of dyes and pigments heavily utilizes aniline derivatives to create a wide spectrum of colors. This compound is identified as an intermediate in the synthesis of advanced dyes and pigments. The chloro and methyl groups on the aniline ring can modulate the electronic properties of the resulting chromophore, thereby influencing its color, stability, and fastness. The general class of chlorinated anilines is crucial in producing a variety of dyestuffs, and the inclusion of an N-methyl group in this compound provides a route to specific classes of dyes.

| Application Area | Potential Role of this compound | Related Compound Example |

| Pharmaceuticals | Intermediate for complex drug molecules | 2,4,6-trichloroaniline in therapeutic agent synthesis |

| Agrochemicals | Building block for fungicides and herbicides | 2,4,6-trichloroaniline in pesticide manufacturing |

| Dyes and Pigments | Intermediate for advanced colorants | Chlorinated anilines in various dyestuffs |

An interactive table summarizing the potential applications of this compound and contextual examples from a related compound.

Derivatization for Functional Material Development

The modification of core chemical structures to create materials with specific functions is a cornerstone of materials science. The derivatization of this compound holds potential for the development of novel functional materials.

There is limited publicly available information specifically detailing the incorporation of this compound into polymer architectures. However, aniline and its derivatives are known to be used in the synthesis of conducting polymers and other functional macromolecules. The presence of the reactive amine group could allow for its polymerization or grafting onto other polymer chains. The trichlorinated benzene (B151609) ring would impart specific properties to the resulting polymer, such as increased thermal stability and flame retardancy. Further research in this area could lead to the development of new polymers with tailored electronic and physical properties.

Detailed research on the use of this compound in the design of optoelectronic materials is not readily found in the public domain. The fundamental structure of an aromatic amine is a common feature in many organic molecules developed for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. The chlorine and methyl substituents on the aromatic ring of this compound would influence the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, which are critical parameters for the performance of optoelectronic materials. Theoretical studies and further experimental work would be necessary to fully explore the potential of its derivatives in this field.

Catalytic Roles or Ligand Design Applications in Organic Transformations

There is limited direct evidence in peer-reviewed literature detailing the specific use of this compound as a catalyst or in the design of ligands for organic transformations. However, the structural characteristics of the molecule, particularly the presence of a sterically hindered and electron-deficient aniline nitrogen, suggest its potential as a building block for specialized ligands.

The field of catalysis often utilizes bulky ligands to control the steric and electronic environment around a metal center, thereby influencing the selectivity and activity of the catalyst. For instance, the structurally related compound 2,4,6-trimethylaniline (B148799) is a known precursor for the synthesis of bulky ligands, such as N-heterocyclic carbenes (NHCs) used in catalysts like the Grubbs' catalyst for olefin metathesis. wikipedia.org The substitution pattern of this compound, with three chlorine atoms ortho and para to the amino group, creates a sterically demanding framework. This steric hindrance could be exploited in the design of ligands to create highly selective catalysts.

Furthermore, the electron-withdrawing nature of the chlorine atoms significantly reduces the basicity of the aniline nitrogen. This electronic property could be advantageous in the design of ligands for specific catalytic cycles where a less-coordinating or electronically-tuned ligand is required. The N-methyl group also provides a point for further functionalization to create more complex ligand architectures. While speculative, it is conceivable that derivatives of this compound could serve as ligands in cross-coupling reactions or other metal-catalyzed transformations where fine-tuning of the catalyst's steric and electronic properties is crucial.

A commercially available derivative, 2,4,6-trichloro-N-[(5-chlorothiophen-2-yl)methyl]aniline, indicates that the core structure is synthetically accessible and can be incorporated into more complex molecular frameworks, which could potentially include catalytically active systems or their precursors. chemicalbook.com

Application in Biochemical Reagent Development for Proteomics Research

The application of this compound in the development of biochemical reagents for proteomics research is not well-established in the scientific literature. However, the unique properties of halogenated organic compounds suggest potential avenues for its use in this field.

Halogen bonding is a non-covalent interaction that is gaining recognition for its potential role in molecular recognition and drug design. nih.gov The chlorine atoms on the aromatic ring of this compound could potentially participate in halogen bonding with electron-rich moieties on protein surfaces, such as the backbone carbonyls or the side chains of certain amino acids. medtigo.com This interaction could be exploited in the design of small molecule probes to study protein-protein interactions or to target specific binding pockets in proteins.

While no specific studies utilizing this compound for this purpose have been identified, the principles of halogen bonding suggest that this compound could serve as a scaffold for the development of such probes. nih.gov Further research would be required to explore this potential and to synthesize derivatives with appropriate reporter groups for detection.

The investigation of enzyme kinetics and mechanisms often relies on the use of inhibitors or substrate analogs. While there are no documented instances of this compound being used as an enzyme inhibitor, its structure suggests a potential for such applications. For example, novel 1,2,4-triazole (B32235) analogues have been synthesized and shown to be potent inhibitors of mushroom tyrosinase, with kinetic studies revealing their mechanism of action. nih.gov

The chlorinated aromatic ring of this compound could potentially interact with the active site of certain enzymes. Its derivatives could be designed as covalent or non-covalent inhibitors. The electronic properties imparted by the chlorine atoms could influence its binding affinity and specificity. However, without experimental data, its efficacy as an enzyme inhibitor remains speculative. The development of halogenated compounds as bioactive molecules is an active area of research, and it is possible that derivatives of this compound could be explored in this context in the future. nih.govbiointerfaceresearch.com

Compound Data

Below are tables detailing some of the known properties of this compound and its parent compound, 2,4,6-Trichloroaniline.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆Cl₃N | nih.gov |

| Molecular Weight | 210.49 g/mol | nih.gov |

| InChI | InChI=1S/C7H6Cl3N/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,11H,1H3 | nih.gov |

| InChIKey | QHXFGOIOVYTMHQ-UHFFFAOYSA-N | nih.gov |

Table 2: Physicochemical Properties of 2,4,6-Trichloroaniline

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₄Cl₃N | nih.govwikipedia.org |

| Molecular Weight | 196.46 g/mol | wikipedia.org |

| Melting Point | 78.5 °C | wikipedia.org |

| Boiling Point | 262 °C | wikipedia.org |

| Water Solubility | 40 mg/L | wikipedia.org |

| logP | 3.69 | wikipedia.org |

Environmental Fate and Degradation Mechanisms of 2,4,6 Trichloro N Methylaniline

Photodegradation Pathways and Products

The photodegradation of 2,4,6-Trichloro-N-methylaniline in the environment is a critical process influencing its persistence. While specific studies on this exact compound are limited, the photochemical behavior of related N-methylated anilines and chloroanilines provides insights into its likely transformation pathways.

The photodegradation of organic molecules is initiated by the absorption of light, typically in the UV range of the solar spectrum. For N-methylated anilines, the primary photochemical process often involves the fission of the N-N bond in N-nitroso derivatives or the C-N bond. rsc.orgacs.org The efficiency of these reactions is dependent on the wavelength of light and the presence of photosensitizers. Photosensitizers are molecules that can absorb light and transfer the energy to the target compound, initiating its degradation even at wavelengths it would not typically absorb. For instance, the photolysis of some N-methyl-N-nitrosoanilines has been studied in the 300–340 nm range. rsc.org It is plausible that similar wavelengths would be effective for this compound. In natural waters, dissolved organic matter, such as humic and fulvic acids, can act as photosensitizers, potentially accelerating the photodegradation of this compound.

The photolytic degradation of this compound is expected to proceed through several key reactions, including N-dealkylation and dehalogenation.

Dehalogenation: The cleavage of carbon-chlorine bonds is another anticipated photolytic pathway. This process can occur through reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. This would result in the formation of various lesser-chlorinated N-methylaniline isomers. The number and position of the remaining chlorine atoms would depend on the specific reaction conditions.

Other Products: The photolysis of N-(triphenylmethyl)anilines has been shown to produce the triphenylmethyl radical through C-N bond homolysis. acs.org While the structure of this compound is different, this suggests that cleavage of the aniline (B41778) ring from the methyl group is a potential pathway. Furthermore, the photolysis of N-methyl-N-nitrosoanilines can lead to the formation of the corresponding anilines and, in some cases, biphenyl (B1667301) derivatives. rsc.org

Table 1: Potential Photodegradation Products of this compound

| Product Name | Chemical Formula | Formation Pathway |

| 2,4,6-Trichloroaniline (B165571) | C₆H₄Cl₃N | N-Dealkylation |

| Dichloro-N-methylanilines | C₇H₆Cl₂N | Dehalogenation |

| Monochloro-N-methylanilines | C₇H₇ClN | Dehalogenation |

| Aniline | C₆H₅NH₂ | N-Dealkylation and complete dehalogenation |

This table is illustrative and based on potential pathways, as direct experimental data for this compound is limited.

The rate of photodegradation of this compound is expected to vary significantly depending on the environmental medium. In aqueous solutions, factors such as pH, the presence of dissolved organic matter, and the concentration of other reactive species will influence the kinetics. For instance, the photolysis of some N-methyl-N-nitrosoanilines shows different product compositions in aprotic solvents compared to methanol (B129727), highlighting the role of the solvent. rsc.org In soil, the compound may be adsorbed to soil particles, which can either inhibit photodegradation by shielding it from light or enhance it by providing a reactive surface. The quantum yield, which is a measure of the efficiency of a photochemical process, for the formation of the triphenylmethyl radical from N-(triphenylmethyl)anilines was found to be high and independent of the solvent. acs.org Similar kinetic studies would be necessary to quantify the environmental persistence of this compound under various conditions.

Microbial Degradation Processes and Metabolites

The biodegradation of this compound by microorganisms is a crucial pathway for its removal from the environment. While direct studies on this compound are scarce, research on the microbial degradation of 2,4,6-trichloroaniline and other N-methylated compounds provides a basis for understanding its potential biotransformation.

Specific microbial strains capable of degrading this compound have not been reported in the reviewed literature. However, a number of bacterial strains have been identified that can degrade the closely related compound, 2,4,6-trichloroaniline. These microorganisms are often isolated from contaminated sites, such as industrial wastewater and soil. For example, microbial consortia from activated sludge have been shown to degrade aniline. nih.gov Furthermore, specific strains like Delftia sp. have demonstrated the ability to degrade aniline. nih.gov It is plausible that similar microbial communities or specific strains within them could adapt to degrade the N-methylated form. The ability to utilize the compound as a source of carbon, nitrogen, and energy would be a key characteristic of such microorganisms. Microbial N-demethylation has been observed in various bacteria, including Streptomyces species, for other complex organic molecules. nih.gov

The enzymatic degradation of this compound would likely initiate with the cleavage of the N-methyl group or the aromatic ring.

N-Demethylation: A primary and crucial step in the biodegradation of N-methylated compounds is N-demethylation. nih.govresearchgate.net This reaction is often catalyzed by monooxygenase enzymes, such as cytochrome P450s. nih.gov The removal of the methyl group would yield 2,4,6-trichloroaniline.

Degradation of the Aromatic Ring: Following N-demethylation, the resulting 2,4,6-trichloroaniline would be subject to further degradation. Bacterial degradation of chloroanilines typically proceeds through the formation of catechols. nih.gov This involves the action of dioxygenase enzymes that hydroxylate the aromatic ring. The resulting chlorinated catechol would then undergo ring cleavage, either through an ortho- or meta-cleavage pathway, leading to the formation of aliphatic intermediates that can enter central metabolic pathways.

Dehalogenation: The removal of chlorine atoms from the aromatic ring is another critical step. This can occur either aerobically or anaerobically through the action of dehalogenase enzymes. Reductive dechlorination is a common mechanism under anaerobic conditions.

Table 2: Potential Microbial Degradation Metabolites of this compound

| Metabolite Name | Chemical Formula | Formation Pathway |

| 2,4,6-Trichloroaniline | C₆H₄Cl₃N | N-Demethylation |

| Chlorinated Catechols | C₆H₃Cl₃O₂ (example) | Ring Hydroxylation |

| Ring-cleavage products | Varies | Catechol Dioxygenase Action |

| Dichloro-N-methylanilines | C₇H₆Cl₂N | Reductive Dehalogenation |

This table is illustrative and based on potential pathways, as direct experimental data for this compound is limited.

Metabolite Identification and Fate

The environmental transformation of this compound can be inferred from the metabolic pathways of similar N-methylated aromatic amines. The N-methylation of primary arylamines is a critical step that can influence their metabolic activation. nih.gov For instance, N-methylarylamines, which may not be readily metabolized as primary amines, can be N-oxygenated by microsomal flavin-containing monooxygenases. nih.gov

A potential metabolic pathway for this compound involves its oxidation to N-hydroxy-2,4,6-trichloro-N-methylaniline. This intermediate could then undergo further oxidation to a nitrone. The nitrone, in turn, can be hydrolyzed to yield formaldehyde (B43269) and N-hydroxy-2,4,6-trichloroaniline. nih.gov This proposed pathway is based on the observed metabolism of N-methyl-4-aminobiphenyl, which is oxidized to N-hydroxy-N-methyl-4-aminobiphenyl and subsequently to a nitrone that hydrolyzes to formaldehyde and N-hydroxy-4-aminobiphenyl. nih.gov

It is also important to consider that 2,4,6-trichloroaniline itself is a known metabolite of other compounds, such as the acaricide benzoyl chloride. nih.gov The further degradation of 2,4,6-trichloroaniline would then follow its own metabolic pathways.

Table 1: Potential Metabolites of this compound

| Precursor | Potential Metabolite | Metabolic Process |

| This compound | N-hydroxy-2,4,6-trichloro-N-methylaniline | N-oxygenation |

| N-hydroxy-2,4,6-trichloro-N-methylaniline | Nitrone derivative | Oxidation |

| Nitrone derivative | Formaldehyde and N-hydroxy-2,4,6-trichloroaniline | Hydrolysis |

Chemical Degradation in Aquatic and Soil Systems

Hydrolytic Stability and Pathways

The N-dealkylation of N-alkyl-anilines can occur under specific conditions. For example, some palladium compounds can catalyze the N-dealkylation of various alkylamines, with the ease of cleavage following the order of methine > methylene (B1212753) > methyl. nih.gov This suggests that the N-methyl group in this compound might be relatively stable to simple hydrolytic cleavage under typical environmental conditions.

Sorption and Desorption in Environmental Compartments

The sorption and desorption behavior of this compound in soil and sediment are crucial for determining its mobility and bioavailability. While specific sorption coefficients (Koc) for this compound are not documented, studies on similar anilines indicate that sorption is significantly influenced by soil properties such as organic matter and clay content. nih.gov

For instance, the adsorption of various insecticides on Indian soils followed the order of compost soil > clayey soil > red soil > sandy soil, with the Freundlich adsorption coefficient (Kf) increasing with the organic matter content. nih.gov This suggests that this compound is likely to exhibit stronger sorption in soils with higher organic carbon and clay content. The presence of the methyl group, in addition to the chloro-substituents, will also influence its partitioning behavior.